Camp

説明

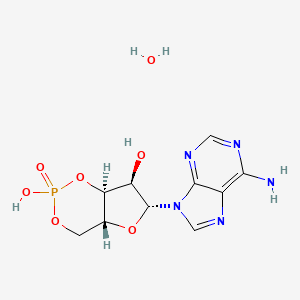

Structure

3D Structure

特性

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37839-81-9 (mono-hydrochloride salt) | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040436 | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-92-4 | |

| Record name | cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 3',5'-phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE CYCLIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-220 °C, 219 - 220 °C | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Cyclic Amp Metabolism and Enzymatic Regulation

Adenylyl Cyclases: Enzymatic Synthesis of Cyclic AMP

Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to cAMP and pyrophosphate. reactome.org This reaction is a key control point in this compound signaling. At least ten isoforms of adenylyl cyclase have been identified in mammals, each with distinct regulatory properties and tissue distribution, allowing for a highly nuanced and specific response to various extracellular signals. ucl.ac.uknih.govnih.gov

Mammalian Adenylyl Cyclase Isoforms (AC1-AC9, Soluble AC) and Tissue Distribution

Mammals express nine membrane-bound adenylyl cyclase isoforms (AC1-AC9) and one soluble isoform (sAC). nih.govmdpi.com These isoforms exhibit distinct patterns of tissue expression, which contributes to the specificity of this compound signaling in different physiological contexts. nih.govnih.gov

AC1: Predominantly found in the brain, particularly the hippocampus, neocortex, and cerebellar cortex, as well as the adrenal medulla. nih.govresearchgate.net It is also expressed in the heart, kidney, skeletal muscle, pancreas, and reproductive organs. nih.gov

AC2: Widely expressed, with particularly high concentrations in the brain, lungs, skeletal muscle, and heart. nih.govnih.gov

AC3: Most abundant in the olfactory neuroepithelium and pancreas, but also found in the brain, heart, kidney, liver, lung, and skeletal muscle. ucl.ac.uknih.govnih.gov

AC4: Expression is primarily localized to brain blood vessels. nih.gov

AC5: Highly expressed in the basal ganglia and the heart. nih.gov In the heart, it is mainly found in myocytes. physiology.org

AC6: Widely distributed with notable concentrations in the cerebellum, choroid plexus, and heart. nih.gov In the heart, it is expressed in non-myocyte cells. physiology.org

AC7: Found in various tissues, including the kidney. physiology.org

AC8: Primarily expressed in the hypothalamus, where it is the only Ca2+/calmodulin-stimulated isoform. physiology.org It is also found in other brain regions like the hippocampus and cortex. nih.gov

AC9: Widespread distribution with the highest levels in skeletal muscle, the pituitary gland, and the cerebral cortex. nih.gov

Soluble AC (sAC): Unlike the membrane-bound isoforms, sAC is found in the cytoplasm and is particularly abundant in the testis and sperm. nih.govwikipedia.orgnih.gov It is also expressed in various other tissues and is regulated by bicarbonate and calcium ions. nih.govwikipedia.org

Table 1: Tissue Distribution of Mammalian Adenylyl Cyclase Isoforms

| Isoform | Primary Tissue/Cellular Location |

|---|---|

| AC1 | Brain (hippocampus, neocortex, cerebellum), Adrenal Medulla, Heart, Kidney, Skeletal Muscle, Pancreas, Reproductive Organs nih.govnih.govresearchgate.net |

| AC2 | Brain, Lungs, Skeletal Muscle, Heart nih.govnih.gov |

| AC3 | Olfactory Neuroepithelium, Pancreas, Brain, Heart, Kidney, Liver, Lung, Skeletal Muscle ucl.ac.uknih.govnih.gov |

| AC4 | Brain Blood Vessels nih.gov |

| AC5 | Basal Ganglia, Heart (myocytes) nih.govphysiology.org |

| AC6 | Cerebellum, Choroid Plexus, Heart (non-myocytes) nih.govphysiology.org |

| AC7 | Kidney physiology.org |

| AC8 | Hypothalamus, Brain (hippocampus, cortex) nih.govphysiology.org |

| AC9 | Skeletal Muscle, Pituitary Gland, Cerebral Cortex nih.gov |

| sAC | Testis, Sperm, Cytosol of various cells nih.govwikipedia.orgnih.gov |

Molecular Mechanisms of Adenylyl Cyclase Regulation

The activity of adenylyl cyclase isoforms is intricately regulated by a variety of molecular mechanisms, allowing for the fine-tuning of this compound levels in response to diverse physiological stimuli.

A primary mechanism for regulating adenylyl cyclase activity is through G protein-coupled receptors (GPCRs) and their associated heterotrimeric G proteins. wikipedia.orgjove.com These G proteins consist of α, β, and γ subunits.

Gαs (stimulatory G alpha): All nine membrane-bound AC isoforms are stimulated by the α-subunit of the stimulatory G protein (Gαs). nih.govacs.org Upon activation of a GPCR coupled to Gs, Gαs binds to and activates adenylyl cyclase, leading to an increase in this compound production. colostate.eduyoutube.com The switch II helix of Gαs is a key region for this interaction. nih.gov

Gαi (inhibitory G alpha): Conversely, the α-subunit of the inhibitory G protein (Gαi) mediates the inhibition of certain adenylyl cyclase isoforms, such as AC5 and AC6. colostate.edunih.gov Activation of GPCRs coupled to Gi leads to the inhibition of adenylyl cyclase and a decrease in this compound levels. jove.com However, not all isoforms are inhibited by Gαi; for instance, AC9 is reportedly insensitive to direct Gαi inhibition. nih.gov

Gβγ subunits: The Gβγ complex, which dissociates from Gα upon G protein activation, can also directly modulate adenylyl cyclase activity in an isoform-specific manner. nih.govelsevierpure.com For example, Gβγ can stimulate AC2, AC4, and AC7, and conditionally activate AC5 and AC6. nih.govnih.gov In contrast, it can inhibit AC1. nih.gov The interaction of Gβγ with adenylyl cyclases can occur at multiple sites, including the N-terminus and the catalytic domains. nih.gov

Intracellular calcium (Ca2+) levels, often in conjunction with the calcium-binding protein calmodulin (CaM), play a crucial role in regulating specific adenylyl cyclase isoforms. nih.gov This links the Ca2+ and this compound signaling pathways.

AC1 and AC8: These isoforms are directly stimulated by Ca2+/CaM. mdpi.comphysiology.org This activation is critical for processes like synaptic plasticity and memory formation in neurons. physiology.org AC1 and AC8 exhibit different sensitivities to Ca2+, with AC1 having a lower EC50 for Ca2+ than AC8. nih.gov The CaM binding domains on AC1 and AC8 are distinct, leading to different mechanisms of activation. acs.org

AC3: This isoform is also activated by Ca2+/CaM. ucl.ac.uk

AC5 and AC6: In contrast to the stimulatory effect on other isoforms, Ca2+ can inhibit AC5 and AC6 activity. physiology.orgpurdue.edu

Phosphorylation by various protein kinases provides another layer of regulation for adenylyl cyclase activity. Protein Kinase C (PKC) is a notable example.

AC1, AC2, and AC5: Certain PKC isoforms can phosphorylate and activate AC1, AC2, and AC5. nih.govnih.gov For example, PKCζ can directly phosphorylate and significantly increase the catalytic activity of AC5. nih.gov

AC6: The regulation of AC6 by PKC is more complex. Some studies indicate that PKC can inhibit AC6 activity. For instance, a calcium-independent, novel PKC has been shown to inhibit AC6 during A2a-adenosine receptor desensitization. nih.gov

Protein Kinase A (PKA): PKA, which is activated by this compound, can create a negative feedback loop by phosphorylating and inhibiting certain AC isoforms. For example, PKA can phosphorylate and inhibit AC5 and AC6. nih.govpnas.org This phosphorylation of AC6 can selectively reduce its stimulation by Gαs. pnas.org

The diverse regulatory inputs for each adenylyl cyclase isoform result in unique functional profiles. This isoform-specific regulation is fundamental to the precise control of this compound signaling in different cellular contexts.

Table 2: Isoform-Specific Regulation of Mammalian Adenylyl Cyclases

| Isoform | Gαs | Gαi | Gβγ | Ca2+/Calmodulin | PKC | PKA |

|---|---|---|---|---|---|---|

| AC1 | Stimulated nih.gov | Inhibited nih.gov | Inhibited nih.gov | Stimulated mdpi.comphysiology.org | Stimulated nih.gov | - |

| AC2 | Stimulated nih.gov | - | Stimulated nih.govnih.gov | - | Stimulated nih.govnih.gov | - |

| AC3 | Stimulated nih.gov | - | - | Stimulated ucl.ac.uk | - | - |

| AC4 | Stimulated nih.gov | - | Stimulated nih.gov | - | - | - |

| AC5 | Stimulated nih.gov | Inhibited nih.gov | Conditionally Stimulated nih.gov | Inhibited purdue.edu | Stimulated nih.govnih.gov | Inhibited nih.gov |

| AC6 | Stimulated nih.gov | Inhibited nih.gov | Conditionally Stimulated nih.gov | Inhibited physiology.org | Inhibited nih.gov | Inhibited nih.govpnas.org |

| AC7 | Stimulated nih.gov | - | Stimulated nih.gov | - | - | - |

| AC8 | Stimulated nih.gov | - | - | Stimulated mdpi.comphysiology.org | - | - |

| AC9 | Stimulated nih.gov | Insensitive nih.gov | Insensitive researchgate.net | - | - | - |

| sAC | Insensitive physiology.org | Insensitive physiology.org | Insensitive nih.gov | Stimulated nih.gov | - | - |

Cyclic Nucleotide Phosphodiesterases: Enzymatic Degradation of Cyclic AMP

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the degradation of the intracellular second messengers, cyclic adenosine (B11128) monophosphate (this compound) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By catalyzing the hydrolysis of the 3',5'-cyclic phosphate (B84403) bond in this compound and cGMP to their respective 5'-mononucleotides (5'-AMP and 5'-GMP), PDEs play a critical role in regulating the intracellular concentrations, localization, and duration of action of these signaling molecules. nih.govwikipedia.org

Classification and Subfamily Organization of Phosphodiesterases (PDE1-PDE11)

The mammalian PDE superfamily is extensive, comprising 11 distinct gene families (PDE1 through PDE11). nih.govwikipedia.org This classification is based on several key characteristics, including amino acid sequence homology, substrate specificity for this compound or cGMP, regulatory properties, and sensitivity to inhibitors. nih.govnih.gov Further diversity arises from the existence of multiple genes within most families (e.g., PDE1A, PDE1B, PDE1C) and alternative splicing of these genes, resulting in numerous PDE isoforms with unique functional characteristics. nih.govphysiology.org

| PDE Family | Primary Substrate(s) | Key Regulatory Mechanisms | Number of Genes |

|---|---|---|---|

| PDE1 | This compound and cGMP | Activated by Ca2+/Calmodulin. nih.gov | 3 (PDE1A, PDE1B, PDE1C) |

| PDE2 | This compound and cGMP | Allosterically activated by cGMP. mdpi.comahajournals.org | 1 (PDE2A) |

| PDE3 | This compound and cGMP | Inhibited by cGMP. nih.gov | 2 (PDE3A, PDE3B) |

| PDE4 | This compound | Regulated by phosphorylation by PKA and ERK. rjppd.org | 4 (PDE4A, PDE4B, PDE4C, PDE4D) |

| PDE5 | cGMP | Allosterically activated by cGMP; regulated by phosphorylation. nih.govahajournals.org | 1 (PDE5A) |

| PDE6 | cGMP | Activated by transducin in response to light. wikipedia.orgahajournals.org | 3 (PDE6A, PDE6B, PDE6G) |

| PDE7 | This compound | - | 2 (PDE7A, PDE7B) |

| PDE8 | This compound | - | 2 (PDE8A, PDE8B) |

| PDE9 | cGMP | - | 1 (PDE9A) |

| PDE10 | This compound and cGMP | - | 1 (PDE10A) |

| PDE11 | This compound and cGMP | - | 1 (PDE11A) |

Substrate Specificity and Hydrolytic Kinetics for Cyclic AMP and Cyclic GMP

A key distinguishing feature among the PDE families is their substrate specificity. Some families are specific for this compound (PDE4, PDE7, and PDE8), while others are specific for cGMP (PDE5, PDE6, and PDE9). researchgate.netresearchgate.net A third group of PDEs can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, and PDE11). researchgate.net

The kinetic properties, specifically the Michaelis constant (Km) and the maximum velocity (Vmax), further define the enzymatic behavior of each PDE family toward this compound and cGMP. For instance, dual-substrate PDEs exhibit varying affinities for each nucleotide. PDE2, for example, has a Km of approximately 30 µM for this compound and 10 µM for cGMP. mdpi.com In contrast, PDE10A2 displays a much higher affinity for this compound with a Km of 56 nM, compared to a Km of 4.4 µM for cGMP, indicating a preference for this compound hydrolysis despite being a dual-substrate enzyme. pnas.org The structural basis for this specificity lies in the architecture of the enzyme's active site, where the conformation and interactions with the substrate determine binding affinity and catalytic efficiency. nih.govpnas.org

| PDE Family | This compound Hydrolysis | cGMP Hydrolysis | Notes on Kinetics |

|---|---|---|---|

| PDE1 | Yes | Yes | Hydrolyzes both with similar affinities. |

| PDE2 | Yes | Yes | Km for this compound is ~30 µM; Km for cGMP is ~10 µM. mdpi.com |

| PDE3 | Yes | Yes | High affinity for both, but higher Vmax for this compound. mdpi.com |

| PDE4 | Yes | No | High affinity and specificity for this compound. |

| PDE5 | No | Yes | High affinity and specificity for cGMP. |

| PDE6 | No | Yes | High affinity and specificity for cGMP. |

| PDE7 | Yes | No | High affinity and specificity for this compound. |

| PDE8 | Yes | No | High affinity and specificity for this compound. |

| PDE9 | No | Yes | High affinity and specificity for cGMP. |

| PDE10 | Yes | Yes | Higher affinity for this compound (Km ~56 nM) than cGMP (Km ~4.4 µM). pnas.org |

| PDE11 | Yes | Yes | Hydrolyzes both cyclic nucleotides. |

Regulatory Mechanisms Governing Phosphodiesterase Activity (e.g., Phosphorylation, Allosteric Modulation)

The activity of PDEs is tightly controlled through various regulatory mechanisms, ensuring a precise spatiotemporal regulation of cyclic nucleotide signaling. Two prominent mechanisms are phosphorylation and allosteric modulation.

Phosphorylation: The activity of several PDE families is modulated by phosphorylation. For example, the long isoforms of PDE4 are regulated by protein kinase A (PKA)-catalyzed phosphorylation, which can lead to an increase in their catalytic activity. nih.govrjppd.org Similarly, PDE5 activity can be enhanced through phosphorylation by cGMP-dependent protein kinase (PKG). nih.gov This phosphorylation can be triggered by an increase in cGMP levels, creating a feedback loop. nih.govcapes.gov.br In cardiac myocytes, the regulation of this compound levels by PDE4 is crucial, and phosphorylation by PKA plays a key role in this process. nih.gov

Allosteric Modulation: Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, leading to a conformational change that alters the enzyme's activity. A classic example is PDE2, which is allosterically activated by cGMP. mdpi.comahajournals.org The binding of cGMP to the GAF-B domain of PDE2 increases the enzyme's hydrolytic activity towards this compound. mdpi.com This creates a crosstalk mechanism where cGMP signaling can downregulate this compound signaling. mdpi.com Small-molecule allosteric modulators have also been developed, for instance, for PDE4D, which can enhance cognitive function with potentially fewer side effects than traditional active-site inhibitors. nih.govcapes.gov.br These modulators can induce conformational changes that regulate enzyme activity without completely inhibiting it. nih.govnih.govpnas.org

Distinct Functional Roles and Expression Patterns of Phosphodiesterase Isoforms

The diverse family of PDE isoforms exhibits distinct tissue and subcellular expression patterns, which contributes to their specific functional roles in various physiological processes. physiology.org This compartmentalization allows for the precise regulation of cyclic nucleotide signaling within specific cellular microdomains. mdpi.com

For instance, in the cardiovascular system, multiple PDE isoforms are expressed. ahajournals.org PDE3A is highly expressed in the cardiovascular system and platelets, while PDE3B is predominantly found in adipocytes and hepatocytes. nih.gov Within cardiac myocytes, PDE3A is localized mainly to the sarcoplasmic reticulum, while PDE3B is found near T-tubules and mitochondria. mdpi.com PDE4 isoforms are critical in inflammatory cells and vascular smooth muscle cells. sigmaaldrich.com Specifically, during epithelial-mesenchymal transition in A549 cells, the expression of PDE4A and PDE4D increases. nih.gov

In the nervous system, a wide range of PDE isoforms are expressed, each with varying levels in different brain regions. researchgate.net PDE4 is implicated in memory and depression, while PDE5 plays a role in neuronal function. sigmaaldrich.com

The expression of PDE isoforms can also be altered in pathological conditions. For example, changes in the expression of various PDE isoforms have been observed in the rat urinary bladder with age and in certain disease states. nih.gov

Spatial and Temporal Dynamics of Cyclic Amp Signaling

Compartmentalization of Cyclic AMP Signals

While cAMP is a small, water-soluble molecule capable of rapid diffusion, its signaling is often confined to specific subcellular locations. researchgate.net This compartmentalization ensures that an external stimulus elicits a precise, localized response without activating the entire cellular machinery. This spatial restriction is crucial for cells that must respond to multiple, simultaneous signals that all utilize the this compound pathway.

The idea that this compound signaling is not uniform throughout the cell has led to the concept of microdomains and nanodomains. researchgate.net These are discrete subcellular regions where the concentration of this compound is locally elevated, creating signaling "hotspots." nih.gov A growing body of evidence indicates that instead of diffusing freely throughout the cytosol, this compound signals are often restricted to these domains near their sites of production. researchgate.net This localized accumulation allows for the selective activation of nearby effector proteins, such as Protein Kinase A (PKA) and Exchange Proteins directly activated by this compound (Epacs), while other potential targets in different cellular compartments remain inactive. biologists.com

Nanodomains are particularly small, with dimensions on the order of tens of nanometers, and are often associated with individual receptor complexes. nih.govnih.gov These highly localized pools of this compound are critical for enabling signal precision and ensuring that the cellular response is specific to the activating stimulus. nih.gov The existence of these domains has been revealed through advanced imaging techniques, including the use of Förster resonance energy transfer (FRET)-based biosensors, which allow for real-time visualization of this compound dynamics within living cells. nih.gov

Localized this compound pools are established and maintained by a dynamic interplay between the enzymes that synthesize this compound, adenylyl cyclases (ACs), and the enzymes that degrade it, phosphodiesterases (PDEs). washington.edu The strategic positioning of these enzymes is fundamental to shaping the intracellular landscape of this compound signaling.

Localized Synthesis: G protein-coupled receptors (GPCRs) and ACs are often organized into specific micro- or nanodomains on the cell membrane, creating concentrated areas of this compound production upon receptor activation. nih.gov This ensures that this compound is generated precisely where it is needed.

Enzymatic Barriers: PDEs act as functional barriers that restrict the diffusion of this compound. biologists.com By rapidly hydrolyzing this compound to AMP, strategically localized PDEs create steep concentration gradients, effectively isolating high-cAMP domains from the bulk cytosol. nih.govnih.gov The activity of different PDE isoenzymes is critical in defining the size, duration, and location of these this compound compartments. biologists.comwashington.edu

Physical Barriers and Buffering: Intracellular structures, such as organelles and the cytoskeleton, can act as physical barriers that hinder this compound diffusion. nih.gov Additionally, the binding of this compound to its effector proteins, like the regulatory subunits of PKA, can act as a buffering system, reducing the concentration of freely diffusing this compound. nih.gov

This balance between localized synthesis and degradation is crucial. For instance, studies have shown that inhibiting PDE activity leads to a broader spread of the this compound signal, demonstrating their critical role in maintaining compartmentalization. nih.gov

A significant advance in understanding this compound compartmentalization is the discovery of Receptor-Associated Independent Cyclic AMP Nanodomains (RAINs). nih.govnih.gov Research has demonstrated that individual GPCRs can function as self-sufficient signaling units, each generating its own protected this compound nanodomain. nih.gov These RAINs are highly localized pools of this compound that form around specific receptors, such as the glucagon-like peptide 1 (GLP-1) receptor or the β2-adrenergic receptor, particularly at low agonist concentrations. nih.govnih.gov

Key characteristics of RAINs include:

Independence: The this compound within a RAIN is shielded from this compound originating from other receptors or cellular compartments, preventing signal crosstalk. nih.govnih.gov

Nanoscale Gradients: Using engineered GPCR nanorulers, scientists have mapped these local this compound pools and found that they create steep concentration gradients over just tens of nanometers, with a measured size of approximately 60 nm. nih.gov

Self-Sufficiency: RAINs contain all the necessary components for signal amplification, functioning as independent signaling units. nih.gov

The existence of thousands of these independent RAINs allows a single cell to process a vast number of distinct signals simultaneously, functioning more like a microchip with individual switches rather than a simple "on/off" system. nih.gov This mechanism provides a basis for the spatiotemporal specificity of GPCR signaling, explaining how different hormones that use the same second messenger can elicit distinct physiological responses. nih.govnih.gov

| Key Concepts in this compound Compartmentalization | Description | Key Proteins Involved |

| Microdomains/Nanodomains | Discrete subcellular regions with locally elevated this compound concentrations, acting as signaling "hotspots". researchgate.netnih.gov | Adenylyl Cyclases (ACs), Phosphodiesterases (PDEs) |

| Localized Pool Formation | A dynamic balance between localized this compound synthesis by ACs and degradation by PDEs creates steep concentration gradients. washington.edunih.gov | ACs, PDEs, G protein-coupled receptors (GPCRs) |

| RAINs | Self-sufficient, independent this compound nanodomains associated with individual GPCRs, protected from other this compound sources. nih.govnih.gov | GPCRs (e.g., GLP-1R, β2-AR), ACs, PDEs |

Signalosomes and Multiprotein Scaffolding Complexes

The precise spatial control of this compound signaling is not solely dependent on the localization of synthetic and degradative enzymes but is also critically reliant on the assembly of large, multiprotein complexes known as "signalosomes." nih.gov These complexes bring together all the necessary components of a signaling cascade—receptors, G proteins, cyclases, kinases, phosphatases, and their substrates—into a single, functional unit. This organization enhances the speed, efficiency, and specificity of signal transduction.

Central to the formation of this compound signalosomes are A-Kinase Anchoring Proteins (AKAPs). nih.gov AKAPs are a diverse family of scaffolding proteins defined by their common ability to bind to the regulatory (R) subunits of PKA. nih.govfrontiersin.org By tethering PKA to specific subcellular locations, such as the plasma membrane, mitochondria, cytoskeleton, or nuclear envelope, AKAPs ensure that the kinase is positioned in close proximity to its intended substrates. researchgate.netnih.govnih.gov

The interaction between an AKAP and PKA occurs via a conserved amphipathic helix on the AKAP that docks into a hydrophobic groove on the PKA R-subunit dimer. nih.gov While this PKA-binding domain is a unifying feature, AKAPs are structurally diverse and possess various targeting domains that direct the entire complex to its correct intracellular address. frontiersin.org

However, the role of AKAPs extends far beyond simply anchoring PKA. They are master organizers of signaling, capable of binding multiple signaling proteins simultaneously. nih.gov Recent findings have shown that AKAPs can also bind to adenylyl cyclases to regulate this compound synthesis and sequester phosphodiesterases to facilitate local this compound degradation, creating a complete, self-regulating microenvironment. nih.gov This ability to assemble enzymes with opposing functions (kinases and phosphatases) or sequential functions in a pathway allows for tight control over signaling events. biologists.comwashington.edu

The composition of an AKAP signalosome is highly specific and tailored to the physiological needs of a particular cellular compartment. By bringing together a unique combination of signaling molecules, AKAPs create distinct signaling "islands" that can process information with high fidelity and minimal crosstalk to other pathways. nih.govnih.gov

The assembly of these complexes is often dynamic. For example, some AKAPs are targeted to specific locations via post-translational modifications like palmitoylation, and their composition can change in response to cellular signals. nih.gov

Several specific AKAP signalosomes have been characterized, illustrating their diverse roles:

mAKAPβ: This anchoring protein is targeted to the nuclear envelope of cardiac muscle cells where it assembles a complex that includes PKA, PDE4D3, and other signaling enzymes. researchgate.netnih.gov This signalosome is implicated in the regulation of cardiac hypertrophy.

AKAP79/150: Found at the postsynaptic density of neurons and the plasma membrane, AKAP79 (the human ortholog of bovine AKAP150) coordinates PKA, protein kinase C (PKC), and the protein phosphatase calcineurin, thereby integrating this compound and calcium signaling pathways.

AKAP18δ: In cardiac myocytes, AKAP18δ localizes PKA near the sarcoplasmic reticulum, where it can phosphorylate phospholamban (PLN), a key regulator of calcium uptake and muscle contraction. researchgate.net

DAKAP1 (Dual-Specific AKAP 1): This AKAP is unique in its ability to bind both type I and type II PKA holoenzymes and targets them to the outer mitochondrial membrane, where it is involved in processes like mitochondrial integrity. researchgate.net

AKAP350/CG-NAP: Located at the centrosome, this large scaffold protein binds PKA, the kinase PKN, and the phosphatases PP1 and PP2A, playing a role in cell cycle regulation. biologists.comwashington.edu

The table below provides examples of specific AKAP signalosomes and their known components and functions.

| AKAP Signalosome | Subcellular Location | Key Assembled Proteins | Primary Function |

| mAKAPβ | Nuclear envelope (cardiomyocytes) | PKA, PDE4D3, Epac, ryanodine (B192298) receptor | Regulation of cardiac hypertrophy and gene expression. researchgate.netnih.gov |

| AKAP79/150 | Postsynaptic density, Plasma membrane | PKA, PKC, Calcineurin (PP2B), β2-adrenergic receptor | Integration of this compound and calcium signaling, synaptic plasticity. theadl.com |

| AKAP18δ | Sarcoplasmic Reticulum (cardiomyocytes) | PKA, Phospholamban (PLN) | Regulation of calcium cycling and cardiac contractility. researchgate.net |

| DAKAP1 | Outer Mitochondrial Membrane | PKA (Type I and II), Drp1 | Regulation of mitochondrial dynamics and integrity. researchgate.net |

| AKAP350/CG-NAP | Centrosome, Golgi apparatus | PKA, PKN, PP1, PP2A | Control of microtubule nucleation and cell cycle progression. biologists.comwashington.edu |

| WAVE1 | Sites of actin polymerization | PKA, Abl kinase, Arp2/3 complex | Regulation of actin cytoskeleton dynamics. biologists.comnih.gov |

By assembling these intricate molecular machines, AKAPs provide the architectural framework that underpins the spatial and temporal specificity of this compound signaling, allowing this single second messenger to orchestrate a vast and diverse array of cellular functions. nih.gov

Dynamic Regulation of Cyclic AMP Gradients and Transients

The spatial and temporal dynamics of cyclic adenosine (B11128) 3',5'-monophosphate (this compound) are intricately controlled within the cell to ensure the fidelity and specificity of signal transduction. Rather than acting as a uniformly distributed second messenger, this compound concentrations are organized into localized gradients and transient fluctuations. This precise regulation is achieved through a coordinated interplay of synthesizing enzymes (adenylyl cyclases), degrading enzymes (phosphodiesterases), and structural proteins that create signaling microdomains.

The generation and shaping of this compound gradients are fundamentally dependent on the balance between its synthesis by adenylyl cyclases (ACs) and its degradation by phosphodiesterases (PDEs). proquest.comescholarship.org ACs, often localized to the plasma membrane, act as the primary sources of this compound upon stimulation by G protein-coupled receptors (GPCRs). rupress.org Conversely, PDEs function as sinks, hydrolyzing this compound to 5'-AMP and thereby terminating the signal. proquest.comresearchgate.net The subcellular localization of over 100 different PDE isoforms is a critical determinant in shaping these gradients. pnas.org By being strategically positioned within the cell, PDEs can create sharp concentration gradients, effectively functioning as barriers that prevent the free diffusion of this compound and restrict its action to specific subcellular compartments. nih.gov This enzymatic barrier is essential for generating distinct signaling domains, such as those observed between the plasma membrane and the cytosol. ahajournals.org

The temporal dimension of this compound signaling is characterized by transient increases, or oscillations, in its concentration. These transients can be triggered by various stimuli and are shaped by the rapid activation and inactivation of ACs and PDEs. nih.gov For instance, in neuronal systems, synaptic release of neuromodulators can lead to rapid, localized this compound increases in fine neurite branches that last for only a few seconds. nih.gov These transients are not isolated events; they often exhibit dynamic interactions with other second messengers, notably calcium ions (Ca²⁺). In embryonic spinal neurons, spontaneous this compound transients have been observed to be dynamically linked with Ca²⁺ oscillations. Blocking this compound production can decrease the frequency of Ca²⁺ spikes, while inducing this compound transients can increase it, indicating a reciprocal relationship that fine-tunes cellular processes like gene expression. nih.govresearchgate.net Computational models suggest that this coupling is tuned to optimize the production of this compound transients. nih.gov

Furthermore, physical barriers and restricted diffusion within the crowded intracellular environment contribute to the formation of this compound compartments. nih.gov In cardiac myocytes, for example, the complex architecture, including structures like the dyadic clefts, can physically limit the movement of this compound, contributing to the separation of signaling pathways. nih.govnih.gov The combination of localized enzyme activity and physical constraints ensures that this compound signals are delivered to the right place at the right time, forming the basis for signaling specificity.

Functional Implications of Cyclic AMP Compartmentalization for Signal Specificity

The compartmentalization of this compound signaling into discrete microdomains is a fundamental mechanism that allows this single second messenger to mediate a vast array of specific physiological responses. researchgate.net By confining this compound and its effectors to specific subcellular locations, cells can respond distinctly to different stimuli, even when those stimuli utilize the same second messenger system. nih.govroyalsocietypublishing.org This specificity is largely achieved through the action of A-Kinase Anchoring Proteins (AKAPs).

AKAPs are a diverse family of scaffolding proteins that tether the primary this compound effector, Protein Kinase A (PKA), to specific subcellular sites. nih.govpsu.edu This anchoring concentrates PKA activity towards relevant substrates in that particular location. nih.gov Crucially, AKAPs do more than just tether PKA; they act as master organizers, assembling multi-protein signaling complexes, often referred to as "signalosomes". rupress.orgresearchgate.net These signalosomes can include not only PKA but also the enzymes that generate and degrade this compound (ACs and PDEs), as well as other signaling proteins like phosphatases and other kinases. rupress.orgnih.gov This architecture creates a self-contained signaling unit where this compound is produced, exerts its local effect through PKA, and is then rapidly degraded, preventing signal spillover to other cellular regions. rupress.org

In neurons, AKAP-mediated compartmentalization is essential for processes like synaptic plasticity. psu.edu For example, the regulation of the AMPA-type glutamate (B1630785) receptor, a key component of synaptic transmission, requires the AKAP-mediated targeting of PKA directly to the channel. psu.edu This ensures that this compound signals generated by synaptic activity can precisely modulate channel function. Similarly, studies in the lobster stomatogastric ganglion have shown that different neuromodulators produce unique patterns of this compound transients across different neurons, leading to specific reconfiguration of neural circuit properties. nih.gov

These examples highlight a central principle of this compound signaling: the spatial organization of the pathway is as important as the biochemical reactions themselves. By creating localized signaling hubs, cells can convert a ubiquitous and freely diffusible molecule into a precise and specific instruction, enabling the complex regulation of diverse physiological processes.

Table 1: Key Phosphodiesterase (PDE) Families in this compound Signaling

| PDE Family | Substrate Specificity | Role in this compound Compartmentalization |

| PDE1 | Hydrolyzes both this compound and cGMP; activity is stimulated by Ca²⁺/Calmodulin. nih.govplos.org | Regulates basal this compound levels and glucose-stimulated this compound in pancreatic β-cells. plos.org |

| PDE2 | Hydrolyzes both this compound and cGMP; allosterically activated by cGMP. nih.gov | Acts as a key regulator of crosstalk between this compound and cGMP pathways in the cardiovascular system. nih.gov |

| PDE3 | Hydrolyzes both this compound and cGMP; competitively inhibited by cGMP. nih.gov | Plays a role in regulating subsarcolemmal this compound in cardiac myocytes. ahajournals.org |

| PDE4 | This compound-specific; regulated by PKA-mediated phosphorylation. pnas.orgnih.gov | Critically important in creating this compound microdomains and regulating the spatial and temporal dynamics of signaling in multiple cell types, including cardiac myocytes and neurons. pnas.orgahajournals.org |

| PDE8 | This compound-specific. plos.org | Contributes to the regulation of cytosolic this compound levels in pancreatic β-cells. plos.org |

Table 2: Examples of A-Kinase Anchoring Proteins (AKAPs) and their Organized Signaling Complexes

| AKAP | Location/Function | Associated Signaling Proteins | Functional Consequence |

| AKAP79/150 | Postsynaptic density in neurons. psu.edunih.gov | PKA, Protein Phosphatase 2B (Calcineurin), Protein Kinase C (PKC). nih.govpsu.edu | Integration of this compound and calcium signaling pathways to regulate ion channel and receptor function. psu.edunih.gov |

| mAKAPβ | Perinuclear region of cardiac myocytes. rupress.org | PKA, PDE4D3, transcription factors. rupress.org | Regulation of gene expression and myocyte growth in response to this compound signals at the nucleus. rupress.org |

| WAVE-1 | Neuronal cytoskeleton. nih.gov | PKA, Cdk5. nih.gov | Integrates this compound and other signaling pathways to regulate actin polymerization and cytoskeletal dynamics. nih.gov |

| AKAP-Lbc | Cytoskeleton. psu.edu | PKA, PKC. psu.edu | Co-localization of PKA and PKC for signal integration. psu.edu |

Downstream Effectors of Cyclic Amp Signaling

Protein Kinase A (PKA) Pathway

PKA, also known as cAMP-dependent protein kinase, is a key enzyme that regulates various cellular functions upon activation by elevated intracellular this compound levels. wikipedia.orgahajournals.orgresearchgate.net

Structure and Activation Mechanism of PKA Holoenzyme

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. nih.govwikipedia.orgnih.govfrontiersin.org The catalytic subunits contain the active site responsible for ATP binding and hydrolysis, as well as a domain that interacts with the regulatory subunit. wikipedia.org Each regulatory subunit possesses domains for binding this compound and an autoinhibitory domain that occupies the active site of the catalytic subunit, keeping it inactive. wikipedia.org

Activation of PKA is initiated by an increase in cytosolic this compound. wikipedia.org Two molecules of this compound bind to each regulatory subunit. wikipedia.orgtufts.edu This binding induces a conformational change in the regulatory subunits, causing them to move out of the active sites of the catalytic subunits and leading to the dissociation of the R2C2 complex. nih.govwikipedia.orgnih.govtufts.edu The now free catalytic subunits become enzymatically active and can phosphorylate target proteins. wikipedia.orgnih.govtufts.edu While the classical model involves complete dissociation, recent studies suggest that at physiological this compound concentrations, the local activation of catalytic activity might occur without full physical separation of the subunits, especially when anchored by AKAPs. wikipedia.org

Roles of PKA Regulatory and Catalytic Subunits

The regulatory subunits (R) are crucial for maintaining PKA in an inactive state in the absence of this compound and for regulating its activation. wikipedia.orgtufts.edufrontiersin.org They act as receptors for this compound, and their binding sites for the catalytic subunits overlap with a pseudosubstrate sequence that mimics the substrate but cannot be phosphorylated, thus inhibiting catalytic activity. wikipedia.orgmdpi.com There are two main types of regulatory subunits, RI and RII, each with alpha and beta isoforms (RIα, RIβ, RIIα, RIIβ). wikipedia.orgnih.gov These isoforms differ in their biochemical characteristics, including this compound binding affinity and interaction with anchoring proteins. nih.govnih.gov Regulatory subunits also play a significant role in the spatiotemporal regulation of the PKA holoenzyme, partly through interaction with A-kinase anchoring proteins (AKAPs). mdpi.comfrontiersin.org

The catalytic subunits (C) are the enzymatic core of PKA, responsible for transferring the terminal phosphate (B84403) group from ATP to serine or threonine residues on target proteins. wikipedia.org This phosphorylation event typically alters the activity of the substrate protein. wikipedia.org There are three isoforms of the catalytic subunit: Cα, Cβ, and Cγ. nih.gov Cα is widely expressed, Cβ is also found in various tissues, and Cγ is primarily expressed in the testis. nih.gov Once released from the regulatory subunits, the catalytic subunits can translocate to different cellular compartments, including the nucleus, to phosphorylate their substrates. tufts.edu

Isoforms of PKA (Type I and Type II) and their Differential Cellular Localization and Functions

Based on the type of regulatory subunit present, PKA holoenzymes are classified into Type I (containing RI subunits) and Type II (containing RII subunits). nih.govahajournals.org These isoforms exhibit differential cellular localization and functions. nih.govahajournals.orgresearchgate.netahajournals.org

PKA Type I is often found preferentially in the cytosol, while PKA Type II is primarily associated with particulate fractions and membranes. ahajournals.orgahajournals.orgphysiology.org This differential localization is largely mediated by A-kinase anchoring proteins (AKAPs), which bind to the regulatory subunits and tether PKA to specific subcellular locations, placing it in proximity to particular substrates and other signaling molecules. wikipedia.orgmdpi.comnih.govfrontiersin.orgahajournals.org

The distinct localization of Type I and Type II PKA allows them to respond to spatially restricted this compound signals generated by specific G protein-coupled receptors and regulated by particular phosphodiesterases. ahajournals.orgresearchgate.netahajournals.org This compartmentalization ensures that even though both isoforms are activated by this compound, they can mediate distinct functional responses by phosphorylating different subsets of downstream targets. researchgate.netahajournals.org For example, in cardiac myocytes, β-adrenergic stimulation preferentially activates membrane-bound PKA-RII, while prostaglandin (B15479496) E1 stimulation activates a soluble pool of PKA-RI, leading to different downstream effects. ahajournals.orgresearchgate.netahajournals.org

PKA-Mediated Phosphorylation Cascades and Substrate Specificity

Activated PKA initiates phosphorylation cascades by phosphorylating serine or threonine residues on target proteins that contain a specific recognition motif. wikipedia.orgnih.gov While PKA has a preference for substrates with the motif Arginine-Arginine-X-Serine/Threonine, where X is any amino acid, the presence of arginines at the -2 and -3 positions relative to the phosphorylation site is particularly important for substrate specificity. wikipedia.orgnih.gov

The substrate specificity of PKA is not solely determined by this linear motif but is also heavily influenced by its interaction with AKAPs and other scaffolding proteins that bring PKA into close proximity with specific substrates. frontiersin.orgfrontiersin.orgresearchgate.net This spatial organization, coupled with the dynamic nature of kinase structures and potential post-translational modifications, allows PKA to selectively phosphorylate a diverse array of substrates involved in numerous cellular processes, including metabolism, gene expression, cell proliferation, and ion channel activity. wikipedia.orgmdpi.comresearchgate.netpnas.org

Cyclic AMP Response Element-Binding Protein (CREB) as a PKA Target

Cyclic AMP Response Element-Binding protein (CREB) is a well-characterized transcription factor and a key downstream target of the this compound/PKA signaling pathway. tufts.eduportlandpress.comkarger.comtandfonline.com CREB binds to this compound response elements (CREs) in the promoter regions of target genes, influencing their transcription. portlandpress.comtandfonline.compromega.com

PKA activates CREB primarily through phosphorylation of a specific serine residue, Serine 133 (Ser133) in humans. tufts.eduportlandpress.comkarger.comtandfonline.com Once the catalytic subunit of PKA is released upon this compound binding, it can translocate to the nucleus and phosphorylate CREB at Ser133. tufts.eduportlandpress.com This phosphorylation event is crucial for CREB activation. tufts.edukarger.comtandfonline.com

Role of CREB in Gene Expression Regulation

The this compound-responsive element-binding protein (CREB) is a cellular transcription factor that plays a significant role in mediating transcriptional regulation in response to elevated intracellular this compound levels. nih.govresearchgate.netwikipedia.org CREB belongs to the basic leucine (B10760876) zipper (bZIP) family of transcription factors and binds as a dimer to specific DNA sequences known as this compound-response elements (CREs) located in the promoter regions of target genes. nih.govresearchgate.netwikipedia.org This binding can either increase or decrease the transcription of these genes, thereby regulating gene expression. researchgate.netwikipedia.org

The activity of CREB is primarily modulated by phosphorylation, most notably at serine 133, by various kinases, including PKA, Ca2+/calmodulin-dependent protein kinases (CaMKII and CaMKIV), MAPK, MSK1/2, and PKC. researchgate.netwikipedia.orggsea-msigdb.org Phosphorylation at serine 133 is a key regulatory site that controls CREB's transcriptional activity, often leading to the recruitment of coactivators such as CREB-binding protein (CBP) and p300. researchgate.netgsea-msigdb.orgresearchgate.net However, in some cell types, activation can occur independently of CBP and phosphorylation. researchgate.net

CREB is involved in regulating the transcription of a diverse set of genes, including c-fos, BDNF, tyrosine hydroxylase, numerous neuropeptides (such as somatostatin, enkephalin, VGF, corticotropin-releasing hormone), and genes critical for the mammalian circadian clock (PER1, PER2). wikipedia.org Its widespread physiological importance is underscored by studies demonstrating its essential roles in neuronal plasticity, long-term memory formation, and photoentrainment. researchgate.netwikipedia.org CREB is closely related to other this compound-responsive nuclear factors like CREM (this compound response element modulator) and ATF-1 (activating transcription factor-1), which also bind to CREs and influence gene expression. nih.govresearchgate.netwikipedia.org The inducible this compound early repressor (ICER), a product of the CREM gene, acts as a powerful repressor and is thought to be important for the transient nature of this compound-induced gene expression. nih.govresearchgate.net

Exchange Proteins Activated by Cyclic AMP (EPACs) Pathway

The discovery of Exchange Proteins Activated by this compound (EPACs) in 1998 revealed a novel, PKA-independent pathway for this compound signaling. ahajournals.orgbmbreports.orgnih.govwikipedia.orgnih.gov EPACs function as guanine (B1146940) nucleotide exchange factors (GEFs) for the Ras-like small GTPases, Rap1 and Rap2, mediating many critical actions of this compound in the body. ahajournals.orgbmbreports.orgnih.govwikipedia.orgnih.govnih.gov

EPAC1 and EPAC2 Isoforms and Domain Architecture

The EPAC protein family consists of two main isoforms in mammals, EPAC1 and EPAC2, encoded by separate genes (RAPGEF3 and RAPGEF4, respectively). bmbreports.orgnih.govportlandpress.compnas.org EPAC1 is broadly expressed across tissues, while EPAC2 exhibits a more limited tissue distribution, being found predominantly in the brain, kidney, and pancreas. nih.govnih.govpnas.org EPAC2 also has splice variants, including EPAC2A, EPAC2B, and EPAC2C, which differ in their domain composition and tissue expression. researchgate.net

Both EPAC1 and EPAC2 are multidomain proteins with similar structural organization, consisting of an N-terminal regulatory region and a C-terminal catalytic region. ahajournals.orgbmbreports.orgportlandpress.compnas.org The regulatory region contains a Dishevelled/Egl-10/Pleckstrin (DEP) domain, involved in subcellular localization, and a cyclic nucleotide-binding domain (CNBD). ahajournals.orgbmbreports.orgportlandpress.com EPAC1 has one CNBD (CNBD-B), which binds this compound with high affinity. ahajournals.orgpnas.org EPAC2A, the major variant in islets, has two CNBDs: a low-affinity site (CNBD-A) important for cellular localization and a high-affinity site (CNBD-B) crucial for this compound-dependent GEF activity. ahajournals.orgpnas.orgresearchgate.net EPAC2B lacks CNBD-A, and EPAC2C lacks both CNBD-A and the DEP domain. researchgate.net

The catalytic region comprises a Ras exchange motif (REM) domain, a Ras association (RA) domain, and a CDC25 homology domain (CDC25-HD), which is responsible for the guanine nucleotide exchange activity. bmbreports.orgnih.govportlandpress.comresearchgate.net The REM domain stabilizes the RasGEF domain, while the RA domain can interact with activated Ras. bmbreports.orgresearchgate.net

A summary of EPAC isoform domain architecture is presented in the table below:

| EPAC Isoform | Regulatory Region Domains | Catalytic Region Domains | This compound Binding Domains (CNBD) | Primary Tissue Expression |

| EPAC1 | DEP, CNBD-B | REM, RA, CDC25-HD | One (high affinity) | Ubiquitous |

| EPAC2A | DEP, CNBD-A, CNBD-B | REM, RA, CDC25-HD | Two (low and high affinity) | Brain, endocrine tissues (pituitary, pancreatic islets) |

| EPAC2B | DEP, CNBD-B | REM, RA, CDC25-HD | One (high affinity) | Adrenal gland, endocrine pancreas |

| EPAC2C | CNBD-B | REM, RA, CDC25-HD | One (high affinity) | Liver |

Mechanism of Action as Guanine Nucleotide Exchange Factors for Rap GTPases

In the absence of this compound, EPAC proteins are held in an autoinhibited state through an intramolecular interaction between their regulatory and catalytic domains, which prevents the binding of Rap GTPases. ahajournals.orgnih.govmdpi.com The binding of this compound to the high-affinity CNBD induces significant conformational changes, releasing this autoinhibition and exposing the catalytic CDC25-HD. ahajournals.orgnih.govmdpi.com This allows EPAC to interact with Rap GTPases (Rap1 and Rap2) and catalyze the exchange of bound GDP for GTP, thereby activating Rap. ahajournals.orgbmbreports.orgnih.govwikipedia.orgnih.govnih.gov Activated Rap-GTP can then interact with various effector proteins to regulate diverse cellular processes. ahajournals.org The intrinsic GTP hydrolysis activity of Rap is enhanced by Rap-GTPase-activating proteins (Rap-GAPs), leading to the inactivation of Rap. ahajournals.org

PKA-Independent Functions and Signaling Pathways Mediated by EPACs

EPAC proteins mediate a variety of cellular functions independently of PKA, representing a distinct branch of this compound signaling. ahajournals.orgbmbreports.orgnih.govwikipedia.orgnih.gov These functions include the regulation of cell adhesion, exocytosis, cell proliferation, differentiation, and inflammation. ahajournals.orgnih.govmdpi.com

EPAC-mediated activation of Rap GTPases is central to many of these processes. For instance, the EPAC1-Rap1 pathway is involved in regulating endothelial barrier function by promoting cell-cell adhesion and decreasing permeability. ahajournals.orgnih.govnih.govpancreapedia.org This involves the recruitment of junctional molecules and the reorganization of the actin cytoskeleton. nih.govnih.govpancreapedia.org EPAC1 can also interact with Rap1 effectors like Radil and Rasip1 to downregulate RhoA activity, leading to decreased cell contractility and stabilization of endothelial cell-cell adhesion. ahajournals.org

EPACs also play a role in calcium handling and secretion. EPAC-mediated activation of Rap GTPases can lead to the stimulation of phospholipase Cε (PLCε), which generates IP3 and diacylglycerol (DAG), contributing to intracellular Ca2+ mobilization. pancreapedia.orgresearchgate.netupstate.edu In pancreatic beta cells and neurons, EPAC is involved in the this compound-dependent stimulation of exocytosis. pancreapedia.orgupstate.edu

In the context of inflammation, EPAC1 can promote the induction of suppressor of cytokine signaling 3 (SOCS-3) via CCAAT/enhancer–binding protein and c-Jun transcription factors, which can block the proinflammatory action of cytokines like IL-6. ahajournals.orgnih.gov EPACs have also been implicated in regulating cell growth and hypertrophy, with studies suggesting a role for EPAC1 in cardiac hypertrophy. ahajournals.orgnih.gov

EPAC-mediated pathways can also interact with or oppose PKA signaling depending on the cellular context and the specific function being regulated. nih.govmdpi.com For example, while PKA can inhibit insulin-stimulated PKB phosphorylation, EPAC activation can lead to increased PKB phosphorylation. nih.gov

Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are integral membrane proteins that function as nonselective voltage-gated cation channels. stressmarq.comwikipedia.orgpnas.orgfrontiersin.org They are unique among voltage-gated channels in that they are activated by membrane hyperpolarization. wikipedia.orgelifesciences.org HCN channels are permeable to both Na+ and K+ ions and are constitutively open at voltages near the resting membrane potential. wikipedia.org

HCN channels are often referred to as pacemaker channels because they are critical for generating rhythmic electrical activity in the heart and brain. stressmarq.comwikipedia.org The current carried by HCN channels, known as If or Ih, plays a key role in controlling cardiac and neuronal rhythmicity. wikipedia.org

There are four known mammalian HCN channel isoforms: HCN1, HCN2, HCN3, and HCN4, encoded by separate genes. stressmarq.comwikipedia.orgfrontiersin.org These isoforms are widely expressed throughout the heart and central nervous system but exhibit differences in their expression patterns and functional properties. wikipedia.org

A key regulatory mechanism for HCN channels is the direct binding of cyclic nucleotides, including this compound and cGMP, to a CNBD located in the C-terminus of each subunit. wikipedia.orgpnas.orgelifesciences.orgubc.ca Cyclic nucleotide binding enhances channel activity by shifting the voltage-dependence of activation to more positive potentials, thereby increasing the open probability at any given voltage. stressmarq.comwikipedia.orgelifesciences.org this compound is a primary agonist for HCN2, while HCN2 and HCN4 are generally more sensitive to this compound modulation compared to HCN1. wikipedia.orgfrontiersin.orgubc.ca HCN1 channels have a more positive activation threshold and faster kinetics but lower this compound sensitivity. wikipedia.org HCN2 and HCN3 have intermediate properties, while HCN4 channels are slowly gating and highly sensitive to this compound. wikipedia.org

HCN channels are thought to assemble as tetramers, which can be composed of identical or non-identical subunits. wikipedia.org Each subunit contains six transmembrane segments, including a voltage sensor (S4) and a pore region, and the C-terminal CNBD. wikipedia.org The binding of this compound facilitates channel opening by relieving a tonic inhibition exerted by the CNBD. elifesciences.orgubc.ca Recent research suggests that a helical HCN-domain (HCND) mechanically couples the CNBD and the voltage sensing domain, contributing to the coupling between ligand binding and channel gating. elifesciences.org

Popeye Domain-Containing Proteins (POPDCs)

The Popeye domain-containing (POPDC) gene family, comprising POPDC1 (also known as BVES), POPDC2, and POPDC3, encodes a novel class of this compound effector proteins predominantly expressed in striated muscle tissue, including cardiac and skeletal muscle portlandpress.commdpi.commdpi.comportlandpress.comresearchgate.netresearchgate.net. They are also found in smooth muscle, neurons, and some epithelial cells portlandpress.commdpi.com. POPDC proteins are transmembrane proteins characterized by an evolutionarily conserved intracellular Popeye domain that functions as a high-affinity this compound-binding site mdpi.comresearchgate.netmdpi.comresearchgate.netembopress.org.

The Popeye domain binds this compound with high affinity, comparable to that of PKA, and can discriminate between this compound and cyclic guanosine (B1672433) 3′,5′-monophosphate (cGMP) portlandpress.commdpi.com. Despite structural similarities to the cyclic nucleotide-binding domains (CNBDs) of other proteins, the Popeye domain is unique at the sequence level portlandpress.commdpi.commdpi.com. Key residues within conserved motifs, such as the DSPE and FQVT motifs, are critical for this compound binding, as demonstrated by site-directed mutagenesis studies where charge-to-alanine mutations significantly reduced cyclic nucleotide binding affinity portlandpress.com.

Unlike PKA, POPDC proteins lack a catalytic domain portlandpress.com. Their function as this compound effectors is thought to involve controlling the membrane trafficking and altering the properties of interacting proteins portlandpress.com. Research suggests that this compound binding may trigger changes in membrane transport mediated by POPDC proteins portlandpress.com. For instance, the membrane localization of POPDC1 protein is impaired by a mutation (POPDC1S201F) that affects this compound binding portlandpress.com. Studies have also shown that POPDC proteins modulate the activity of ion channels, such as the two-pore-domain potassium channel TREK-1 (KCNK2) portlandpress.comnih.govmdpi.comresearchgate.netembopress.orgencyclopedia.pub. The interaction between POPDC proteins and TREK-1 has been mapped to the Popeye domain, and this compound binding affects this interaction nih.govmdpi.comencyclopedia.pub. A bi-molecular Förster-resonance energy transfer (FRET) sensor has been used to confirm that cyclic nucleotide binding alters the interaction of POPDC1 with TREK-1 nih.govmdpi.comencyclopedia.pub.

POPDC proteins have been shown to form complexes with phosphodiesterases, particularly PDE4A, which is essential for limiting POPDC effector activation by this compound nih.govencyclopedia.pub. This interaction is thought to prevent inappropriate this compound binding to the Popeye domain under basal conditions nih.govencyclopedia.pub. Disruption of the POPDC1-PDE4A interaction has been shown to decrease the interaction between POPDC1 and TREK1 and prolong action potential duration in isolated ventricular myocytes nih.govencyclopedia.pub. POPDC1 also acts as a novel scaffolding protein for adenylyl cyclase type 9 (AC9), recruiting TREK-1 in the absence of this compound researchgate.netembopress.org. This compound-dependent binding to POPDC proteins and subsequent regulation of TREK-1 potassium channels are important for cardiac pacemaking and conduction researchgate.netembopress.org.

Beyond their role at the plasma membrane, POPDC proteins may also have nuclear functions, potentially regulating gene expression in a this compound-dependent manner nih.gov. Studies have also identified POPDC1 as a tumor suppressor in certain cancers, controlling the levels of cell cycle control genes portlandpress.com.

Research findings on POPDC protein interactions include:

| Interacting Protein | Proposed Role/Effect | Research Method/Evidence | Source(s) |

| TREK-1 (KCNK2) | Modulates membrane trafficking, alters channel properties; this compound binding affects interaction | Co-expression studies, deletion analysis, FRET sensor, mutation analysis | portlandpress.comnih.govmdpi.commdpi.comresearchgate.netembopress.orgencyclopedia.pub |

| PDE4s (esp. PDE4A) | Limits this compound effector activation, prevents inappropriate this compound binding | Complex formation studies, disruption experiments | nih.govencyclopedia.pub |

| AC9 | Novel scaffolding protein, recruits TREK-1 | Complex formation studies, co-purification with AC activity | researchgate.netembopress.org |

| Caveolin 3 (CAV3) | Interaction mapped to Popeye domain | Interaction studies | mdpi.comresearchgate.net |

| Dystrophin | Sarcolemma-associated protein | Interaction studies | mdpi.com |

| ZO-1 | Scaffolding protein | Interaction studies | mdpi.com |

| NDRG4, VAMP2/3 | Trafficking proteins | Interaction studies | mdpi.com |

| Dysferlin | Repair protein | Interaction studies | mdpi.com |

| GEFT | Guanine nucleotide exchange factor | Interaction studies | mdpi.comresearchgate.net |

| c-Myc | Nuclear proto-oncoprotein, cellular level control | Research findings | mdpi.com |

| PP2A (regulatory subunit PR61α/B56) | Involved in regulating this compound-PKA-PDE signaling dynamics | Interaction studies | researchgate.net |

This table summarizes some of the known protein interaction partners of POPDC proteins, highlighting their potential roles in various cellular processes, particularly in striated muscle.

Intricate Interplay and Crosstalk Among Cyclic AMP Effectors

Cyclic AMP signaling is not mediated by individual effectors operating in isolation but rather through an intricate network involving interplay and crosstalk among PKA, EPAC, CNGCs, POPDCs, and other signaling molecules semanticscholar.orgnih.govspandidos-publications.com. This complexity allows for fine-tuning and compartmentalization of this compound responses, leading to diverse and specific cellular outcomes depending on the stimulus and cell type mdpi.commdpi.commdpi.comsemanticscholar.orgmdpi.com.

Compartmentalization of this compound signaling is crucial for achieving specificity and is orchestrated by scaffolding proteins, such as A-kinase anchoring proteins (AKAPs), which assemble complexes of ACs, PDEs, and this compound effectors in specific subcellular locations mdpi.comnih.govmdpi.comresearchgate.netous-research.no. AKAPs can target PKA to specific effectors and substrates, or anchor it near ACs for rapid activation or near PDEs for signal termination nih.govous-research.no. Similarly, EPAC proteins are also sequestered to distinct subcellular compartments through interactions with various anchoring proteins mdpi.com.

Crosstalk exists between different this compound effector pathways. For example, studies in human dendritic cells have revealed crosstalk between PKA and EPAC signaling, where EPAC can suppress the effects of PKA when both pathways are simultaneously activated nih.gov. This suggests a complex regulatory relationship between these two major this compound effectors in certain cellular contexts nih.gov.

Furthermore, this compound signaling pathways interact with other signaling cascades. There is established crosstalk between this compound and cGMP pathways, where high concentrations of one cyclic nucleotide can influence the metabolism or degradation of the other nih.govspandidos-publications.com. An antagonistic association between their physiological effects is often observed nih.govspandidos-publications.com. For instance, isoproterenol (B85558) increases this compound and decreases cGMP in myocardial contraction nih.govspandidos-publications.com. However, there is also evidence for this compound and cGMP functioning in combination nih.govspandidos-publications.com.

Crosstalk also occurs between this compound and calcium signaling pathways, particularly in plants, where cyclic nucleotide-gated channels (CNGCs) have overlapping binding domains for cyclic nucleotides and calmodulin, facilitating interaction between these second messengers mdpi.comfrontiersin.org. The balance between calcium and cyclic nucleotides is considered crucial for the activity of effectors like PDEs, CNGCs, and cyclases frontiersin.org.

Interactions with other pathways, such as the NF-κB pathway and MAPK pathways, have also been reported to modulate this compound signaling and cellular responses, particularly in the context of inflammation nih.govspandidos-publications.comnih.gov. For example, in microglia, crosstalk between NF-κB, MAPK, and this compound pathways, converging on PDE activity, is essential for the transition to a classically activated phenotype in response to proinflammatory signals like TNF-α nih.gov.

The intricate interplay among this compound effectors and their crosstalk with other signaling pathways highlight the complexity of this compound-mediated cellular regulation. This network ensures precise spatial and temporal control of cellular responses to a wide range of stimuli.

Here is a table summarizing some aspects of the interplay and crosstalk among this compound effectors and other pathways:

| Interacting Pathways/Effectors | Nature of Interaction/Crosstalk | Cellular Context/Example | Source(s) |

| PKA and EPAC | EPAC can suppress PKA effects when co-activated | Human dendritic cells | nih.gov |

| This compound and cGMP | Often antagonistic effects; influence on metabolism/degradation; can function in combination | Myocardial contraction, osteoporosis (with KMUP-1) | nih.govspandidos-publications.com |

| This compound and Calcium (Ca2+) | Interaction via CNGCs with overlapping binding domains; balance is crucial for effector activity | Plants (e.g., Nicotiana plumbaginifolia, Arabidopsis thaliana guard cells), Antheridium formation/spermatogenesis | mdpi.comfrontiersin.org |

| This compound and NF-κB | Involved in various physiological functions, e.g., anti-inflammatory response | Microglia (response to TNF-α) | nih.govspandidos-publications.comnih.gov |

| This compound and MAPK pathways | Modulation of cellular responses | Microglia (response to TNF-α) | nih.gov |

| POPDC and PDE4 | Complex formation limits POPDC activation | Striated muscle, cardiac myocytes | nih.govencyclopedia.pub |

| POPDC and AC9 | POPDC acts as a scaffold | Heart | researchgate.netembopress.org |

This table provides a snapshot of the complex interactions that govern this compound signaling, illustrating how different effectors and pathways coordinate to produce specific cellular outcomes.

Physiological Roles of Cyclic Amp Signaling

Regulation of Fundamental Cellular Processes

The cAMP signaling pathway is integral to the control of core cellular operations. It exerts significant influence over cell fate decisions, including growth, programmed cell death, and differentiation, and modulates dynamic cellular behaviors such as secretion, adhesion, and movement. nih.govmdpi.com

The role of cyclic AMP in cell proliferation is complex and highly dependent on cell type. In many normal and transformed cells, elevated intracellular this compound levels act as a negative regulator of proliferation. georgefox.edunih.gov For instance, in fibroblasts and smooth muscle cells, this compound can inhibit the mitogen-activated protein (MAP) kinase cascade, a key pathway for growth factor-stimulated cell division. nih.gov This inhibitory effect is often mediated by the activation of the small G protein Rap1, which can interfere with Ras-dependent signaling to the MAP kinase pathway. georgefox.edunih.gov In neoplastic B precursor cells, increased this compound levels lead to an accumulation of cells in the G0/G1 phase of the cell cycle and are associated with a transient downregulation of c-myc and c-Ha-ras protooncogene proteins. nih.gov

Conversely, in other contexts, this compound can promote proliferation. For example, in thymic lymphocytes, this compound can stimulate DNA synthesis and mitotic division, suggesting a promotional rather than a purely mitogenic role. semanticscholar.org Beyond proliferation, this compound is also a critical regulator of cellular differentiation, guiding the development of cells toward specialized functions, although the specific outcomes are highly context-dependent. nih.govspandidos-publications.com

Table 1: Research Findings on this compound's Role in Cell Proliferation This table is interactive. You can sort and filter the data.

| Cell Type | Effect of Increased this compound | Key Mediators/Mechanisms | Reference |

|---|---|---|---|

| NIH 3T3 Fibroblasts | Inhibition of proliferation | Activation of Rap1, inhibition of MAP kinase cascade | georgefox.edu |

| Hek293 Cells | Inhibition of MAP kinase cascade | Activation of Rap1, association with Raf-1 | georgefox.edu |

| Neoplastic B Cells | Inhibition of proliferation (G0/G1 arrest) | Downregulation of c-myc and c-Ha-ras proteins | nih.gov |

| Normal B Lymphocytes | Partial inhibition of proliferation | Reduction of c-myc mRNA burst | nih.gov |